4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile
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Overview
Description
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile is a complex organic compound featuring a benzonitrile group linked to a pyrrolo[3,4-b]pyridine moiety through a propyl chain with a ketone functional group
Mechanism of Action
Target of action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Mode of action
The mode of action of pyrrolopyrazine derivatives can vary depending on their specific structure and the biological target they interact with
Biochemical pathways
Pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as pyridine and hydrazine derivatives . The propyl chain with the ketone group can be introduced through alkylation reactions using reagents like propionyl chloride under basic conditions . Finally, the benzonitrile group is attached through a nucleophilic substitution reaction, often using cyanobenzene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[3,4-b]pyridine ring.
Reduction: Alcohol derivatives of the original ketone group.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The pyrrolo[3,4-b]pyridine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Medicine
Medicinally, this compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Their ability to modulate specific biological pathways makes them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile: shares similarities with other pyrrolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the benzonitrile group, in particular, allows for unique interactions with biological targets and the potential for further functionalization.
Properties
IUPAC Name |
4-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-10-14-5-3-13(4-6-14)7-8-17(21)20-11-15-2-1-9-19-16(15)12-20/h1-6,9H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHLMVLXMCVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=CC=C(C=C3)C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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